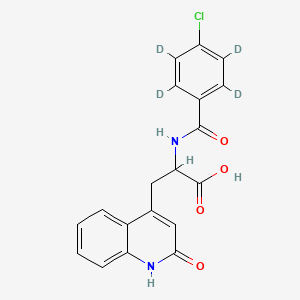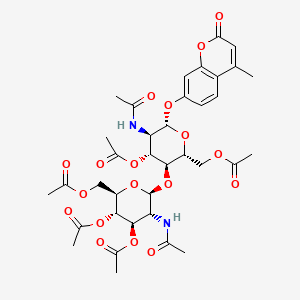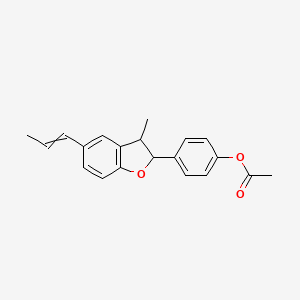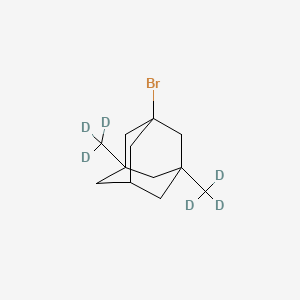
Salicylsäure-d4
Übersicht
Beschreibung
Salicylic Acid-d4, also known as 2-Hydroxybenzoic Acid-d4, is a deuterated form of salicylic acid. It is a stable isotope-labeled compound where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of salicylic acid .
Wissenschaftliche Forschungsanwendungen
Salicylsäure-d4 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig eingesetzt. Zu den wichtigsten Anwendungen gehören:
Analytische Chemie: Wird als interner Standard in GC-MS und LC-MS zur genauen Quantifizierung von Salicylsäure in verschiedenen Proben verwendet.
Pharmazeutische Forschung: Wird zur Untersuchung des Arzneimittelstoffwechsels und der Pharmakokinetik eingesetzt, um die Stoffwechselwege von Salicylsäure zu verfolgen.
Pflanzenbiologie: Wird verwendet, um die Rolle von Salicylsäure bei Pflanzenwachstum, Entwicklung und Abwehrmechanismen zu untersuchen.
Umweltforschung: Wird zur Analyse von Umweltproben verwendet, um das Vorhandensein und die Konzentration von Salicylsäure zu überwachen.
Wirkmechanismus
This compound übt seine Wirkungen durch Mechanismen aus, die denen der Salicylsäure ähneln. Es wirkt als Inhibitor von Cyclooxygenase (COX)-Enzymen und reduziert so die Produktion von Prostaglandinen, die an Entzündungen und Schmerzen beteiligt sind. Darüber hinaus fungiert es als Pflanzenhormon und spielt eine Rolle bei pflanzlichen Abwehrreaktionen und der Wachstumsregulierung .
Wirkmechanismus
Mode of Action
Salicylic acid executes its many functions through intricate regulation at multiple steps. Its perception occurs through multiple cellular targets, including metabolic enzymes, redox regulators, transcription cofactors, and, most recently, an RNA-binding protein . Moreover, SA orchestrates a complex series of post-translational modifications of downstream signaling components and promotes the formation of biomolecular condensates that function as cellular signaling hubs .
Biochemical Pathways
Salicylic acid and its derivatives (collectively called salicylates) are synthesized from chorismate (derived from the shikimate pathway) . Two SA biosynthetic pathways have been elucidated in plants, namely, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . In a reversible reaction, free hydroxyl (•OH) radicals were scavenged by SA to form two products dihydroxybenzoic acid (DHBA): 2,3-DHBA and 2,5-DHBA (gentisic acid) in the absence of any enzyme .
Pharmacokinetics
The serum half-life of salicylic acid is dose-dependent; thus, the larger the dose employed, the longer it will take to reach steady-state . The rate of formation of salicyl phenolic glucuronide and salicyluric acid are easily saturated at low salicylic acid concentrations and their formation is described by Michaelis-Menten kinetics . The other metabolic products follow first-order kinetics .
Result of Action
Salicylic acid plays crucial roles in regulating cell division and cell expansion, the key processes that determine the final stature of a plant . It also impacts wider cellular functions through crosstalk with other plant hormones . PTI induces diverse cell signaling events, including the production of reactive oxygen species (ROS) and biosynthesis of SA, as well as other defense hormones .
Action Environment
Climate change, driven by human activities and natural processes, has led to critical alterations in varying patterns during cropping seasons and is a vital threat to global food security . These abiotic stresses include extreme temperatures, drought, and salinity, which expose agricultural fields to more vulnerable conditions and lead to substantial crop yield and quality losses . Plant hormones, especially salicylic acid (SA), have crucial roles for plant resiliency under unfavorable environments .
Safety and Hazards
Zukünftige Richtungen
Research on Salicylic Acid-d4 is expanding rapidly. It plays an important role in plant defense against both abiotic and biotic stresses . Future research may focus on the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in Salicylic Acid-d4-mediated plant defense .
Biochemische Analyse
Biochemical Properties
Salicylic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from chorismate, which is derived from the shikimate pathway . Salicylic Acid-d4 plays a crucial role in biochemical reactions, particularly in the regulation of plant growth, environmental stress, and defense responses against pathogens .
Cellular Effects
Salicylic Acid-d4 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, Salicylic Acid-d4 reduces IFN-γ- and TNF-α-induced increases in NOS2 expression in primary rat cardiac fibroblasts . It also decreases urine prostaglandin E2 levels in dogs when administered at a dose of 40 mg/kg .
Molecular Mechanism
At the molecular level, Salicylic Acid-d4 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is synthesized from chorismate, which is derived from the shikimate pathway . The conversion of chorismate to isochorismate, a common precursor for synthesizing Salicylic Acid-d4, involves the biosynthetic enzyme isochorismate synthase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salicylic Acid-d4 change over time. Researchers employ Salicylic Acid-d4 in studies of biotransformation processes to trace the metabolic pathways of salicylic acid in organisms and to examine its environmental degradation . This research is crucial for understanding the ecological impact of salicylic acid and related compounds, as well as their behavior in biological systems .
Dosage Effects in Animal Models
The effects of Salicylic Acid-d4 vary with different dosages in animal models. For instance, it decreases urine prostaglandin E2 levels in dogs when administered at a dose of 40 mg/kg
Metabolic Pathways
Salicylic Acid-d4 is involved in various metabolic pathways. It is synthesized from chorismate, which is derived from the shikimate pathway . Salicylic Acid-d4 can undergo several modifications to carry out its specific functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salicylic Acid-d4 is synthesized through isotopic exchange reactions. Typically, salicylic acid or its derivatives are reacted with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. One common method involves the reaction of salicylic acid with deuterated sulfuric acid (D2SO4) or deuterated water (D2O) to achieve the desired deuteration .
Industrial Production Methods
Industrial production of Salicylic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and consistent incorporation of deuterium atoms. The final product is purified through crystallization or other separation techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Reaktionstypen
Salicylsäure-d4 durchläuft verschiedene chemische Reaktionen, die denen ihres nicht-deuterierten Gegenstücks ähneln. Zu diesen Reaktionen gehören:
Veresterung: Reaktion mit Alkoholen zur Bildung von Estern.
Neutralisation: Reaktion mit Basen zur Bildung von Salzen.
Oxidation: Reaktion mit Oxidationsmitteln zur Bildung der entsprechenden oxidierten Produkte
Häufige Reagenzien und Bedingungen
Veresterung: Typischerweise unter Verwendung von Alkoholen und sauren Katalysatoren wie Schwefelsäure oder Phosphorsäure.
Neutralisation: Beinhaltet Basen wie Natriumhydroxid oder Kaliumhydroxid.
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid
Wichtigste gebildete Produkte
Veresterung: Bildung von Estern wie Methylsalicylat.
Neutralisation: Bildung von Salzen wie Natriumsalicylat.
Oxidation: Bildung von oxidierten Derivaten wie Brenzkatechin
Vergleich Mit ähnlichen Verbindungen
Salicylsäure-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die sie von anderen ähnlichen Verbindungen unterscheidet. Zu den verwandten Verbindungen gehören:
Salicylsäure: Die nicht-deuterierte Form, die in der Pharmakologie und in Hautpflegeprodukten weit verbreitet ist.
Aspirin (Acetylsalicylsäure): Ein Derivat der Salicylsäure, das als Analgetikum und entzündungshemmendes Mittel verwendet wird.
Methylsalicylat: Ein Ester der Salicylsäure, der als Aromastoff und in topischen Schmerzmitteln verwendet wird.
Die Einzigartigkeit von this compound liegt in seiner Anwendung als interner Standard für präzise analytische Messungen, was bei seinen nicht-deuterierten Gegenstücken nicht üblich ist .
Eigenschaften
IUPAC Name |
2,3,4,5-tetradeuterio-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676139 | |
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78646-17-0 | |
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)
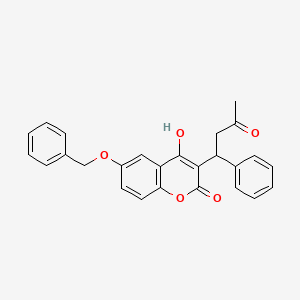
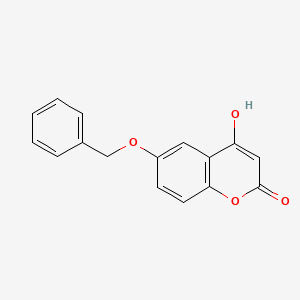
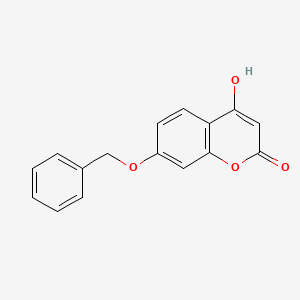
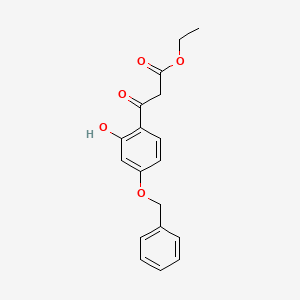
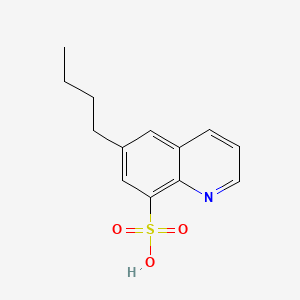

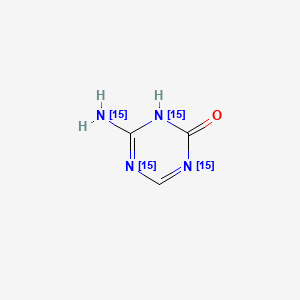
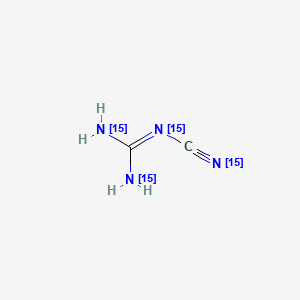
![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)
